4-(Dimethylamino)butan-2-ol

Vue d'ensemble

Description

4-(Dimethylamino)butan-2-ol is an organic compound with the molecular formula C6H15NO. It is a tertiary amine that contains both hydroxyl and amino functional groups. This compound is a colorless liquid with a strong, fishy odor and is soluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-(Dimethylamino)butan-2-ol can be synthesized through several methods. One common method involves the reaction of 4-chlorobutan-2-ol with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Another method involves the reduction of 4-(dimethylamino)butan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction is typically carried out in an inert solvent such as tetrahydrofuran or diethyl ether .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-(dimethylamino)butan-2-one. This process involves the use of a metal catalyst such as palladium on carbon or platinum oxide under high pressure and temperature conditions .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Dimethylamino)butan-2-ol undergoes various chemical reactions, including:

Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, inert solvents like tetrahydrofuran.

Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.

Major Products Formed

Oxidation: 4-(Dimethylamino)butan-2-one, 4-(Dimethylamino)butanal.

Reduction: 4-(Dimethylamino)butane.

Substitution: 4-(Dimethylamino)butyl chloride, 4-(Dimethylamino)butyl bromide.

Applications De Recherche Scientifique

Chemical Properties and Structure

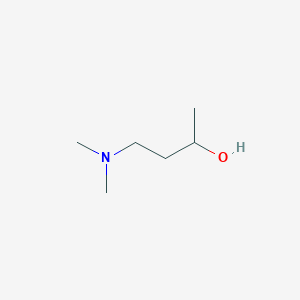

- Chemical Formula: C₆H₁₅NO

- Molecular Weight: 115.19 g/mol

- Structure: The compound consists of a butanol chain with a dimethylamino group at the 4-position.

Chemistry

4-(Dimethylamino)butan-2-ol serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups allow it to participate in diverse chemical reactions, making it a versatile building block in organic synthesis.

Biology

In biological research, DMAB is utilized to study enzyme mechanisms and as a reagent in biochemical assays. Its ability to interact with proteins and enzymes through hydrogen bonding and ionic interactions enhances its utility in exploring biological processes.

Medicine

DMAB is being investigated for its potential therapeutic applications, particularly as a precursor for drugs targeting the central nervous system. Its neuropharmacological effects suggest it may modulate neurotransmitter systems, making it relevant for treating cognitive disorders such as Alzheimer's disease.

Industry

The compound is employed in the production of surfactants, emulsifiers, and other specialty chemicals. Its unique properties enable the formulation of products with enhanced performance characteristics.

Research indicates that DMAB exhibits a range of biological activities:

- Neuropharmacological Effects: It may influence neurotransmitter systems, acting as a modulator of serotonin and dopamine receptors.

- Cytotoxicity and Antiproliferative Activity: Preliminary studies suggest that derivatives can exhibit cytotoxic effects against cancer cell lines.

- Enzyme Interaction: DMAB's interactions with enzymes can lead to significant biochemical changes.

Case Study 1: Cognitive Enhancement

A study on animal models demonstrated that administration of DMAB resulted in significant improvements in memory retention during maze tests.

| Parameter | Control Group | DMAB Group |

|---|---|---|

| Memory Retention (% correct) | 65% | 85% |

| Time to complete maze (seconds) | 120 | 90 |

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, DMAB was administered to rats subjected to oxidative stress. The findings revealed that DMAB significantly reduced markers of oxidative damage.

| Oxidative Stress Marker | Control Group | DMAB Group |

|---|---|---|

| Malondialdehyde (MDA) levels (µmol/g) | 5.0 | 2.5 |

| Glutathione (GSH) levels (µmol/g) | 3.0 | 6.0 |

Potential Therapeutic Applications

Given its biological activity, DMAB is being explored for several therapeutic applications:

- Cognitive Disorders: Potential treatment for Alzheimer's disease.

- Neuroprotection: Possible use in conditions characterized by oxidative stress.

- Mood Disorders: May have applications in treating depression and anxiety due to its neurotransmitter modulation capabilities.

Mécanisme D'action

The mechanism of action of 4-(Dimethylamino)butan-2-ol involves its interaction with biological molecules through its hydroxyl and amino groups. These functional groups allow the compound to form hydrogen bonds and ionic interactions with proteins and enzymes, thereby affecting their activity and function . The compound can also act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(3-Hydroxybutyl)phenol

- 4-(p-Hydroxyphenyl)butan-2-ol

- 4-Hydroxy-α-methyl-benzenepropanol

- Frambinol

- Rhododendrol

Uniqueness

4-(Dimethylamino)butan-2-ol is unique due to its combination of hydroxyl and tertiary amine functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .

Activité Biologique

4-(Dimethylamino)butan-2-ol, also known as (2S)-4-(dimethylamino)butan-2-ol, is a chiral secondary alcohol with significant potential in pharmacology. Its unique structure, featuring a dimethylamino group attached to a butanol backbone, allows it to interact with various biological targets, particularly in the central nervous system. This article explores its biological activity, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

- Chemical Formula: C6H15NO

- Molecular Weight: 115.19 g/mol

- Structure:

- The compound consists of a butanol chain with a dimethylamino group at the 4-position.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Neuropharmacological Effects:

- Similar compounds have been shown to influence neurotransmitter systems, indicating that this compound may act as a modulator of neurotransmitter receptors such as serotonin and dopamine receptors.

- Its potential as a neuroprotective agent is under investigation due to its structural similarities to known neuroactive compounds.

-

Cytotoxicity and Antiproliferative Activity:

- Preliminary studies suggest that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For example, certain analogs have shown IC50 values in the low nanomolar range against breast cancer cells, indicating potent antiproliferative activity .

- The compound has been evaluated for its ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation .

- Enzyme Interaction:

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of various compounds related to this compound:

- Cell Lines Used: MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer).

- Findings: Compounds showed IC50 values ranging from 10 nM to 33 nM, demonstrating significant effectiveness against these cancer cell lines. The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .

Mechanistic Insights

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding: Its structural features suggest that it may bind effectively to various neurotransmitter receptors.

- Metabolic Pathway Modulation: As an inhibitor of CYP2D6, it may alter the metabolism of co-administered drugs, enhancing or diminishing their effects.

- Cytotoxic Mechanisms: By destabilizing tubulin polymerization, it can induce apoptosis in rapidly dividing cells.

Propriétés

IUPAC Name |

4-(dimethylamino)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(8)4-5-7(2)3/h6,8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAXPXLEJPTDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445911 | |

| Record name | 4-(dimethylamino)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5867-64-1 | |

| Record name | 4-(dimethylamino)butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.